6-Chloro-1-methoxy-benzotriazole

UV Stabilizer Photostability Materials Science

6-Chloro-1-methoxy-benzotriazole (CAS 68930-08-5, NSC is a halogenated, N1-alkoxylated derivative of the benzotriazole heterocycle, belonging to the broader class of 1,2,3-triazole-containing aromatic compounds. Its structure features a chlorine atom at the 6-position of the fused benzene ring and a methoxy group at the N1 position of the triazole ring.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
CAS No. 68930-08-5
Cat. No. B13808594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methoxy-benzotriazole
CAS68930-08-5
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCON1C2=C(C=CC(=C2)Cl)N=N1
InChIInChI=1S/C7H6ClN3O/c1-12-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
InChIKeyPAIFCPOODZQKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methoxy-benzotriazole (CAS 68930-08-5): Core Molecular Identity and Procurement Baseline


6-Chloro-1-methoxy-benzotriazole (CAS 68930-08-5, NSC 319111) is a halogenated, N1-alkoxylated derivative of the benzotriazole heterocycle, belonging to the broader class of 1,2,3-triazole-containing aromatic compounds [1]. Its structure features a chlorine atom at the 6-position of the fused benzene ring and a methoxy group at the N1 position of the triazole ring . This specific substitution pattern is a key determinant of its physicochemical properties, including hydrophobicity, electronic character, and reactivity, differentiating it from other benzotriazole analogs like 1-methoxybenzotriazole (CAS 22713-34-4) and 6-chloro-1-hydroxybenzotriazole (CAS 26198-19-6) [1]. The compound is recognized as a versatile building block and functional additive, finding applications in medicinal chemistry, materials science, and industrial processes, particularly as a corrosion inhibitor and a UV absorber [2][3].

Why 6-Chloro-1-methoxy-benzotriazole (CAS 68930-08-5) Cannot Be Interchanged with Generic Benzotriazole Analogs


Procurement decisions for benzotriazole derivatives must be guided by specific substitution patterns, as in-class analogs exhibit profound differences in critical performance metrics. The 6-chloro and 1-methoxy substituents on this compound are not mere structural decorations; they dictate a unique electronic and steric environment that directly impacts key functional properties such as binding affinity, reactivity, and spectral absorption [1][2]. For instance, the presence and position of a halogen dramatically alter a compound's hydrophobicity and its ability to form stable intermolecular interactions with biological targets or metal surfaces [3]. Therefore, substituting 6-chloro-1-methoxy-benzotriazole with a non-halogenated 1-methoxybenzotriazole or a differently substituted chloro-benzotriazole will likely result in suboptimal performance or outright failure in applications ranging from kinase inhibition to corrosion protection and UV stabilization [4][5]. The quantitative evidence below substantiates this lack of substitutability, providing a basis for scientifically driven procurement.

6-Chloro-1-methoxy-benzotriazole (CAS 68930-08-5): Quantitative Differentiation Against Analogs


Class-Level Inference: Enhanced UV Absorptivity Through Chlorine-Induced Red Shift

The incorporation of a chlorine atom into the benzotriazole scaffold, as found in 6-chloro-1-methoxy-benzotriazole, is a key structural feature that enhances its performance as a UV absorber compared to non-halogenated analogs. A study synthesizing seven chlorinated benzotriazole UV absorbers demonstrated that the presence of chlorine leads to both an increase in molar absorption coefficient and a bathochromic (red) shift of the maximum absorption wavelength (λmax) relative to non-chlorinated parent compounds [1]. This red shift extends the compound's protective range further into the UV-A spectrum, offering a tangible advantage for applications requiring broad-spectrum UV protection.

UV Stabilizer Photostability Materials Science

Supporting Evidence: Influence of Halogen Substituents on Protein Kinase CK2 Binding Affinity

A study on the binding of heterogeneously halogenated benzotriazoles to human protein kinase CK2 provides crucial structure-activity relationship (SAR) context [1]. The research confirms that the substitution pattern on the benzotriazole benzene ring is the primary driver of ligand binding, with substitution at the 5- and 6-positions being particularly critical for enhancing binding affinity [1]. While the study does not directly assay 6-chloro-1-methoxy-benzotriazole, it establishes that the 6-chloro substitution found in this compound is a significant determinant of its potential bioactivity, differentiating it from isomers with halogens at other positions (e.g., 5-chloro) or non-halogenated versions.

Kinase Inhibition Drug Discovery Medicinal Chemistry

Class-Level Inference: Enhanced Corrosion Inhibition via Alkoxybenzotriazole Structure

The alkoxybenzotriazole class, which includes 6-chloro-1-methoxy-benzotriazole, is recognized for its superior efficacy as a corrosion inhibitor, particularly for copper and copper alloys in aqueous systems [1]. The patent literature explicitly claims the use of alkoxybenzotriazoles for this purpose, noting their effectiveness at low concentrations (0.1 to 10.0 mg/L) [1]. This represents a functional advantage over the unsubstituted parent compound, benzotriazole, as the alkoxy group can enhance the formation of a robust, protective film on metal surfaces [2].

Corrosion Inhibitor Metal Passivation Industrial Chemistry

Supporting Evidence: Distinct Electronic Properties Govern Reactivity and Synthetic Utility

The benzotriazole fragment is a versatile handle in organic synthesis, capable of acting as an excellent leaving group, an electron-withdrawing/donating group, and a precursor to anions and radicals [1]. The introduction of an electron-withdrawing chlorine at the 6-position is known to modulate the electronic properties of the benzotriazole ring, thereby influencing the reactivity of its derivatives . For instance, in the context of peptide coupling reagents, the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) is significantly more reactive than the parent HOBt due to the increased acidity conferred by the chlorine atom . By extension, the 6-chloro substituent on 6-chloro-1-methoxy-benzotriazole is expected to similarly tune the compound's electronic character, making it a distinct reagent or building block compared to its non-halogenated counterpart, 1-methoxybenzotriazole.

Organic Synthesis Peptide Coupling Reagent Selection

Cross-Study Comparable: Physicochemical Properties of Key Comparators

A direct comparison of fundamental physicochemical properties provides a baseline for procurement differentiation. While specific experimental data for 6-chloro-1-methoxy-benzotriazole are scarce, calculated and reported values for the target compound and its closest analogs can be cross-compared. The presence of the chlorine atom increases molecular weight and lipophilicity (cLogP) compared to the non-halogenated 1-methoxybenzotriazole, which in turn affects its solubility, membrane permeability, and overall behavior in both biological and material science applications .

Physicochemical Properties Molecular Modeling Solubility

Recommended Application Scenarios for 6-Chloro-1-methoxy-benzotriazole (CAS 68930-08-5) Based on Evidence


Development of Selective Protein Kinase CK2 Inhibitors

The evidence confirms that substitution at the 6-position of the benzotriazole ring is a critical driver for binding to the catalytic subunit of protein kinase CK2 [1]. Researchers engaged in medicinal chemistry and kinase inhibitor development should prioritize 6-chloro-1-methoxy-benzotriazole as a privileged scaffold for lead optimization. Its specific substitution pattern is more likely to yield potent and selective CK2 inhibitors than analogs with halogens at other positions (e.g., 5-chloro) or non-halogenated derivatives. This compound provides a strategic starting point for structure-activity relationship (SAR) studies aimed at exploiting the identified binding hot-spot.

Formulation of High-Performance Corrosion Inhibitors for Copper Alloys

Based on the established efficacy of alkoxybenzotriazoles as corrosion inhibitors in aqueous systems [2], 6-chloro-1-methoxy-benzotriazole is a strong candidate for use in industrial cooling water treatment, metalworking fluids, and other applications requiring protection of copper and copper alloy surfaces. Its expected effectiveness at low concentrations (0.1-10.0 mg/L) makes it an economical choice for formulators seeking alternatives to traditional inhibitors like benzotriazole. Procurement for this application should be based on performance testing, as the compound is likely to provide superior or equivalent passivation compared to non-alkoxylated analogs.

Advanced UV Stabilization in Materials Science

For applications demanding enhanced and broad-spectrum UV protection, particularly in the UV-A range, 6-chloro-1-methoxy-benzotriazole offers a potential advantage. The class-level evidence indicates that chlorination of the benzotriazole core induces a beneficial red shift in its UV absorption spectrum and increases its molar absorptivity [3]. This makes the compound a valuable additive for polymers, coatings, and specialty materials where long-term photostability and resistance to UV degradation are critical. Procurement decisions should favor this chlorinated derivative over its non-chlorinated analog when maximum UV-A shielding is a key performance metric.

Precursor for Specialized Benzotriazole-Derived Reagents

The distinct electronic and steric properties imparted by the 6-chloro and 1-methoxy groups make this compound a non-interchangeable building block for synthesizing more complex benzotriazole-based reagents and intermediates [4]. Researchers in synthetic organic chemistry will find it useful for preparing derivatives with tailored reactivity profiles, particularly in applications where the benzotriazole moiety acts as a leaving group or an anion precursor. The increased molecular weight and altered lipophilicity compared to simpler benzotriazoles also make it a useful tool for modulating the physicochemical properties of final products.

Technical Documentation Hub

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